molecular formula C19H18N2OS B11317280 2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole

2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole

Cat. No.: B11317280
M. Wt: 322.4 g/mol
InChI Key: VFAXFPREQSHFAS-UHFFFAOYSA-N
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Description

2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole is a complex organic compound that features a pyrrolidine ring, a benzothiazole ring, and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzothiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Formation of Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, with catalysts such as Lewis acids.

    Introduction of Benzothiazole Moiety: This step involves the reaction of the pyrrolidine intermediate with benzothiazole derivatives. Reagents such as thionyl chloride and bases like triethylamine are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalysts, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Benzothiazole Derivatives: Compounds such as 2-(pyrrolidin-2-yl)-1,3-benzothiazole and 4-(pyrrolidin-1-yl)benzonitrile.

Uniqueness

2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole is unique due to the combination of its structural components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C19H18N2OS/c1-13-8-10-14(11-9-13)19(22)21-12-4-6-16(21)18-20-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3

InChI Key

VFAXFPREQSHFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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